4-(1-Acetyl-1H-indol-3-ylmethylene)-2-phenyl-4H-oxazol-5-one
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Overview
Description
(4E)-4-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes an indole moiety, an oxazole ring, and a phenyl group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . This method can be further enhanced by using N-trifluoroacetyl enehydrazines as substrates, allowing for milder reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and catalytic processes can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The indole and oxazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-ethanol derivatives .
Scientific Research Applications
(4E)-4-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various bioactive molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in cell elongation and growth.
1-(1-Acetyl-1H-indol-3-yl)-1-ethanone: A related compound with similar structural features.
Uniqueness
(4E)-4-[(1-ACETYL-1H-INDOL-3-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of an indole moiety, an oxazole ring, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H14N2O3 |
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Molecular Weight |
330.3 g/mol |
IUPAC Name |
(4E)-4-[(1-acetylindol-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H14N2O3/c1-13(23)22-12-15(16-9-5-6-10-18(16)22)11-17-20(24)25-19(21-17)14-7-3-2-4-8-14/h2-12H,1H3/b17-11+ |
InChI Key |
SNVSWEBYYVWBGR-GZTJUZNOSA-N |
Isomeric SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)/C=C/3\C(=O)OC(=N3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=C3C(=O)OC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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